Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate
Description
Properties
CAS No. |
655238-67-8 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl N-[3-(acridin-9-ylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)24-16-13-12-15(2)21(14-16)26-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
PTCSDKVMSRLMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate typically involves the following steps:
Formation of Acridine Derivative: The initial step involves the synthesis of the acridine derivative.
Coupling Reaction: The acridine derivative is then coupled with 3-amino-4-methylphenyl isocyanate in the presence of a suitable base such as triethylamine.
Esterification: The final step involves the esterification of the resulting product with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (3-(acridin-9-ylamino)-4-methylphenyl)carbamate primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also targets topoisomerase enzymes, further contributing to its anti-cancer activity .
Comparison with Similar Compounds
Structural Analogs with Acridine Moieties
Compounds bearing acridin-9-ylamino groups exhibit distinct biological profiles due to their DNA-binding capabilities. Key analogs include:
- Perfluorinated carbamate analogs (e.g., CAS 99908-28-8): Incorporate fluorinated alkyl chains, drastically altering lipophilicity and resistance to metabolic degradation compared to the non-fluorinated target compound .
Table 1: Structural Comparison of Acridine Derivatives
| Compound | Key Substituent | Functional Group | Potential Application |
|---|---|---|---|
| Target compound | 4-methylphenyl | Ethyl carbamate | Research (oncology) |
| N-[4-(Acridin-9-ylamino)phenyl]ethanesulfonamide | Phenyl | Ethyl sulfonamide | Antimicrobial |
| CAS 99908-28-8 | Perfluorinated alkyl chain | Ethyl carbamate | Materials science |
Carbamate-Based Analogs in Agrochemicals
Carbamates are widely used in pesticides, but the target compound’s acridine group distinguishes it from conventional agrochemicals:
- Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): A herbicide targeting photosystem II, lacking the acridine moiety but sharing a phenyl-carbamate scaffold .
- Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate): A fungicide with a benzimidazole core, emphasizing the role of heterocycles in bioactivity .
Table 2: Comparative Bioactivity of Carbamates
| Compound | Core Structure | Target Pathway | Use Case |
|---|---|---|---|
| Target compound | Acridine-phenyl | DNA intercalation | Therapeutic research |
| Desmedipham | Phenyl-carbamate | Photosystem II inhibition | Herbicide |
| Benomyl | Benzimidazole | Microtubule disruption | Fungicide |
Physicochemical Properties
Lipophilicity, a critical determinant of bioavailability, varies significantly among carbamates:
- The target compound’s acridine group likely increases molecular rigidity and aromatic surface area, reducing solubility compared to simpler analogs like ethyl 4-chloro-3-trifluoromethylcarbanilate (log k ~2.1), which features an electron-withdrawing trifluoromethyl group .
- Fluorinated carbamates (e.g., CAS 99908-28-8) exhibit extreme hydrophobicity (log k >5), limiting their utility in aqueous biological systems .
Biological Activity
Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate is a compound belonging to the class of acridine derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines an acridine moiety with a carbamate functional group. The molecular formula is , and it has a molecular weight of approximately 372.45 g/mol. This structural complexity enhances its potential biological activity compared to simpler analogs.
The primary mechanism of action for this compound involves DNA intercalation . The planar structure allows the compound to insert itself between the base pairs of DNA, disrupting normal replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding during replication.
Biological Activities
This compound has been studied for various biological activities:
-
Anticancer Properties :
- The compound exhibits cytotoxic effects on cancer cells by inhibiting topoisomerase activity and inducing apoptosis.
- In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, including breast and prostate cancer cells.
-
Antimicrobial Activity :
- Preliminary studies suggest that acridine derivatives possess antimicrobial properties, potentially making this compound useful against bacterial infections.
-
DNA Binding Studies :
- Research indicates that this compound can bind to DNA, leading to conformational changes that may affect gene expression.
Case Studies
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with increased apoptosis observed through caspase activation assays.
-
Microtubule Destabilization :
- In related research on acridine derivatives, compounds similar to this compound were shown to destabilize microtubules, indicating potential applications in cancer therapy through disruption of mitotic processes.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
